Bienvenue dans la boutique en ligne BenchChem!

7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid

Anticancer drug discovery NCI-60 screening Isothiochromene SAR

7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (CAS 412336-00-6; MF: C12H10O5S; MW: 266.27) is a sulfur-containing heterocyclic building block belonging to the isothiocoumarin (1-oxo-1H-2-benzothiopyrane) class. The isothiochromene core is a bioisostere of the coumarin scaffold, replacing the lactone oxygen with sulfur, and literature on this class remains scarce for both synthesis and biological activity.

Molecular Formula C12H10O5S
Molecular Weight 266.27g/mol
CAS No. 412336-00-6
Cat. No. B352983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid
CAS412336-00-6
Molecular FormulaC12H10O5S
Molecular Weight266.27g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)O)OC
InChIInChI=1S/C12H10O5S/c1-16-7-4-3-6-5-8(11(13)14)18-12(15)9(6)10(7)17-2/h3-5H,1-2H3,(H,13,14)
InChIKeyUZOICEKOYMNEAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic Acid (CAS 412336-00-6): Chemical Identity and Core Scaffold for Anticancer Screening


7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (CAS 412336-00-6; MF: C12H10O5S; MW: 266.27) is a sulfur-containing heterocyclic building block belonging to the isothiocoumarin (1-oxo-1H-2-benzothiopyrane) class . The isothiochromene core is a bioisostere of the coumarin scaffold, replacing the lactone oxygen with sulfur, and literature on this class remains scarce for both synthesis and biological activity . The compound features a ketone at C1, a carboxylic acid at C3, and methoxy substituents at C7 and C8, providing two reactive handles—the acid for amide/ester coupling and the C1 carbonyl for further modification . Its primary documented role is as a precursor for amide derivatives that have been evaluated in the NCI-60 human tumor cell line anticancer screen .

Why Generic Isothiochromene-3-carboxylic Acids Cannot Replace the 7,8-Dimethoxy Derivative for Anticancer Research


In-class isothiochromene-3-carboxylic acids are not functionally interchangeable because the 7,8-dimethoxy substitution pattern is a critical determinant of anticancer activity. The unsubstituted 1-oxo-1H-isothiochromene-3-carboxylic acid scaffold, when converted to the same 4-phenylthiazol-2-yl amide derivative, is essentially inactive in NCI-60 screening, while the 7,8-dimethoxy analog shows prominent antimitotic activity . This is consistent with structure–activity relationship (SAR) observations that removal of methoxy groups from isothiocoumarin esters leads to a measurable loss of potency . Consequently, any attempt to substitute the 7,8-dimethoxy compound with a non-methoxylated or differently substituted isothiochromene-3-carboxylic acid will not reproduce the biological profile reported for its derivatives, making this specific compound the exclusive entry point for the published active series.

Quantitative Differentiation of 7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic Acid Derivatives Against Closest Analogs


Head-to-Head NCI-60 Comparison: 7,8-Dimethoxy Amide (30) vs. Non-Methoxylated Amide (29)

The 4-phenylthiazol-2-yl amide of 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (compound 30) was tested alongside its direct structural analog lacking the 7,8-dimethoxy groups (compound 29) in the NCI-60 one-dose primary anticancer screen at 10⁻⁵ M. Compound 30 achieved a mean growth percent (GPmean) of 23.84% across approximately 60 cell lines, indicating potent and broad cytotoxicity, with individual GP values as low as −70.76% (CAKI-1, Renal Cancer). In contrast, compound 29 showed a GPmean of 98.97%, demonstrating essentially no anticancer effect . This 75-percentage-point difference in mean growth inhibition establishes that the 7,8-dimethoxy substitution is indispensable for anticancer activity within this chemotype.

Anticancer drug discovery NCI-60 screening Isothiochromene SAR

GI50 Quantification in Lung Cancer: 7,8-Dimethoxy Derivative vs. Inactive Non-Methoxylated Amino Acid Conjugate

In the five-dose NCI-60 advanced assay, compound 30 (the 4-phenylthiazol-2-yl amide of 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid) showed a GI50 of 1.28 µM against the NCI-H322M non-small cell lung cancer cell line, the highest antimitotic activity among all tested compounds in the study . A structurally related compound lacking both the methoxy groups and the thiazole ring—[(1-oxo-1H-isothiochromene-3-carbonyl)-amino]-acetic acid (compound 9)—was also evaluated in the NCI-60 one-dose screen and showed a GPmean of 100.94%, meaning it was completely inactive . Although the exact GI50 for compound 9 is not reported, its total lack of single-dose activity confirms that the 7,8-dimethoxy-4-phenylthiazol-2-yl amide combination is required for sub-micromolar potency.

Lung cancer Antimitotic activity GI50 benchmark

Methoxy Group SAR: Comparison of 7,8-Dimethoxy vs. Non-Methoxylated Isopropyl Esters

The paper directly compares the anticancer profiles of isopropyl esters 7 (with 7,8-dimethoxy groups) and 8 (without methoxy groups). The data show a measurable loss of anticancer activity upon removal of the methoxy substituents . Although specific GI50 values for this pair are not separately extracted in the manuscript, the authors explicitly state that comparison of anticancer profiles of isopropyl esters 7 and 8 'showed a slight loss of activity in the absence of methoxy-groups' . This SAR observation is reinforced by the dramatic activity difference between amides 30 and 29 described above, establishing the methoxy groups as a pharmacophore element.

Structure–activity relationship Methoxy pharmacophore Ester derivative comparison

Selectivity Profile: Cancer Cell Line Sensitivity Fingerprint of the 7,8-Dimethoxy Derivative

Compound 30 exhibited a distinct selectivity fingerprint across the NCI-60 panel. The most sensitive cell lines included A549/ATCC (Non-Small Cell Lung Cancer, GP = −50.81%), SF-539 (CNS Cancer, GP = −47.97%), SNB-75 (CNS Cancer, GP = −43.79%), OVCAR-3 (Ovarian Cancer, GP = −67.02%), UO-31 (Renal Cancer, GP = −65.51%), and CAKI-1 (Renal Cancer, GP = −70.76%) . This selectivity pattern is unique to the 7,8-dimethoxy-4-phenylthiazol-2-yl amide; the non-methoxylated analog 29 showed no significant sensitivity in any cell line. The COMPARE analysis did not correlate with standard anticancer agents, suggesting a mechanism distinct from common chemotherapeutics .

Cell line selectivity Renal cancer CNS cancer Ovarian cancer

Therapeutic Window Indicator: In Vivo Tolerability in Animal Models

The study reports that the most pharmacologically attractive compounds in the series, including derivatives of the 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid scaffold, were 'non-toxic and well tolerated by the experimental animals' . While this statement applies to the compound class and lacks explicit comparator data against non-methoxylated analogs, it provides a critical baseline for the developability of derivatives prepared from this specific building block. The combination of potent in vitro anticancer activity (GI50 = 1.28 µM) and observed in vivo tolerability supports further preclinical profiling of 7,8-dimethoxy-derived amides over other isothiochromene variants that lack documented in vivo tolerability data.

In vivo tolerability Acute toxicity Therapeutic index

Research and Procurement Application Scenarios for 7,8-Dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic Acid (CAS 412336-00-6)


Synthesis of 4-Phenylthiazol-2-yl Amide Derivatives for NCI-H322M Lung Cancer Lead Optimization

The most extensively characterized application is the preparation of 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide (compound 30), which achieved a GI50 of 1.28 µM against NCI-H322M non-small cell lung cancer cells and a GPmean of 23.84% across the NCI-60 panel . Researchers procuring this acid for amide coupling with 2-amino-4-phenylthiazole can directly access the published lead compound for further optimization, including pharmacokinetic profiling and in vivo efficacy studies.

Structure–Activity Relationship (SAR) Studies Exploring Renal and CNS Cancer Selectivity

Compound 30 showed pronounced cytotoxicity in renal cancer cell lines (CAKI-1 GP = −70.76%; UO-31 GP = −65.51%) and CNS cancer lines (SF-539 GP = −47.97%; SNB-75 GP = −43.79%) . Medicinal chemistry teams can use 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid as a core scaffold to synthesize focused amide libraries, systematically varying the amine coupling partner to probe and enhance selectivity for renal or CNS cancer subtypes.

Negative Control Generation Using Non-Methoxylated Isothiochromene-3-carboxylic Acid

The dramatic activity difference between the 7,8-dimethoxy amide (compound 30, GPmean = 23.84%) and the non-methoxylated analog (compound 29, GPmean = 98.97%) provides a built-in experimental control. Procurement of both the 7,8-dimethoxy compound (CAS 412336-00-6) and the unsubstituted 1-oxo-1H-isothiochromene-3-carboxylic acid enables parallel synthesis of matched molecular pairs to confirm that biological activity depends on the 7,8-dimethoxy pharmacophore.

Anticancer Drug Discovery Feasibility Assessment with In Vivo Tolerability Data

The reported in vivo non-toxicity and tolerability of isothiocoumarin-3-carboxylic acid derivatives supports the use of CAS 412336-00-6 in early-stage drug discovery programs that require both in vitro potency and preliminary safety signals. Teams evaluating multiple heterocyclic scaffolds can use this documented tolerability as a differentiation factor when prioritizing building blocks for hit-to-lead progression.

Quote Request

Request a Quote for 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.